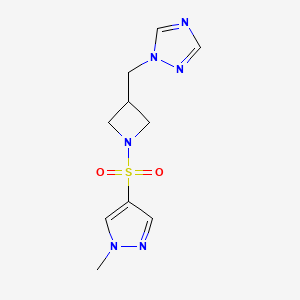

1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Description

The compound 1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a hybrid heterocyclic molecule combining a 1,2,4-triazole core with a sulfonamide-linked 1-methylpyrazole and an azetidine (4-membered nitrogen-containing ring). Its structure features:

- 1,2,4-Triazole: A five-membered aromatic ring with three nitrogen atoms, known for diverse biological activities .

- Sulfonyl bridge: Connects the azetidine and pyrazole moieties, enhancing metabolic stability and influencing binding interactions .

- Azetidine: A strained four-membered ring that may improve pharmacokinetic properties compared to larger cyclic amines .

Properties

IUPAC Name |

1-[[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2S/c1-14-6-10(2-12-14)19(17,18)16-4-9(5-16)3-15-8-11-7-13-15/h2,6-9H,3-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOYARBQAVGEAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CC(C2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Sulfonyl Group: The pyrazole derivative is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

Azetidine Ring Formation: The azetidine ring is formed by cyclization of an appropriate precursor, often involving a nucleophilic substitution reaction.

Linking the Azetidine and Pyrazole Rings: The azetidine derivative is then linked to the pyrazole ring through a suitable linker, often involving a nucleophilic substitution or addition reaction.

Formation of the Triazole Ring: The final step involves the formation of the triazole ring, typically through a cycloaddition reaction such as the Huisgen 1,3-dipolar cycloaddition.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity Against | Reference |

|---|---|---|

| 1-Methyl-1H-pyrazole derivatives | S. aureus, E. coli | |

| 1H-pyrazolo[5,1-c]-1,2,4-triazole | MRSA |

In vitro tests demonstrated that modifications to the pyrazole ring can enhance antibacterial potency, suggesting that the incorporation of the azetidine and triazole rings may further improve efficacy.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Pyrazole derivatives have been studied for their ability to inhibit certain kinases involved in cancer progression. The presence of the triazole ring may contribute to this activity by acting as a scaffold for interaction with target proteins.

Pesticide Development

The unique structure of 1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole shows promise in agricultural applications as a pesticide or herbicide. Research into similar compounds has revealed their effectiveness in controlling pests and diseases in crops.

| Application | Compound Type | Efficacy |

|---|---|---|

| Insecticide | Pyrazole derivatives | High against aphids |

| Fungicide | Triazole derivatives | Effective against Fusarium spp. |

The sulfonyl group is particularly beneficial for enhancing solubility and bioavailability in plant systems.

Synthesis and Evaluation

A notable study focused on synthesizing this compound through various chemical pathways to optimize yield and purity. The methods included:

- Acylation reactions : These reactions were employed to modify the pyrazole component effectively.

- Reflux conditions : Controlled heating was used to facilitate the formation of the triazole ring.

The synthesized compounds were then evaluated for their biological activities through standardized assays.

Clinical Trials

While there are no specific clinical trials reported for this exact compound yet, related pyrazole derivatives have entered clinical phases for antimicrobial and anticancer therapies. The promising results from these studies suggest that further investigation into this compound could lead to significant findings.

Mechanism of Action

The mechanism of action of 1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogs in Fungicides

Several triazole derivatives are widely used as fungicides, sharing the 1,2,4-triazole core but differing in substituents:

Key Differences :

Anticancer Triazole Derivatives

Compounds with diarylmethyl-triazole scaffolds exhibit anti-mitotic activity in breast cancer models :

Comparison Insights :

Hybrid Triazole-Pyrazole Systems

describes 1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole, a structural analog with a 1,2,3-triazole instead of 1,2,4-triazole:

Impact of Triazole Isomerism :

Biological Activity

The compound 1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. The presence of the 1,2,4-triazole ring and the sulfonyl group suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing triazole and pyrazole rings exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound in focus has shown promise in these areas based on preliminary studies.

Antimicrobial Activity

Several studies have assessed the antimicrobial efficacy of triazole derivatives. For instance, a study involving similar triazole compounds demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| Compound C | P. mirabilis | 8 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been documented extensively. For example, one study reported that triazole derivatives exhibited anti-inflammatory effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). The proposed mechanism includes inhibition of cyclooxygenase enzymes and modulation of inflammatory cytokines .

Anticancer Activity

The anticancer properties of triazoles have gained attention in recent years. Research has shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A notable study found that a closely related triazole compound exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116), with IC50 values indicating significant potency .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 6.2 |

| Compound E | HCT-116 | 27.3 |

| Compound F | T47D | 43.4 |

The biological activity of the compound likely stems from its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. The sulfonyl group may enhance solubility and bioavailability, while the triazole ring can participate in π-stacking interactions with nucleic acids or proteins.

Case Studies

One case study investigated the effects of a pyrazole-based triazole compound on inflammation markers in a murine model of arthritis. The results indicated a significant reduction in inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound, supporting its potential as an anti-inflammatory agent .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and sulfonyl linkage .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) evaluates purity (>98%) .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₀H₁₄N₆O₂S) .

How can researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 61%)?

Advanced

Discrepancies arise from:

- Byproduct Formation : Unreacted azide intermediates (detected via TLC) may reduce yields.

- Catalyst Efficiency : Batch variability in copper catalyst activity impacts conversion rates .

- Workup Methods : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) affects recovery .

Solution : Standardize catalyst purity and employ in situ IR monitoring to track reaction progress .

What computational methods are used to predict the reactivity of this compound?

Q. Advanced

- DFT Calculations : Gaussian 09 simulations at the B3LYP/6-31G* level predict electrophilic sites for functionalization .

- MD Simulations : GROMACS models assess stability in aqueous environments, guiding solubility optimization .

How does substituent variation on the pyrazole or triazole rings affect bioactivity?

Q. Advanced

- Electron-Withdrawing Groups (e.g., -NO₂ on pyrazole): Enhance antimicrobial activity but reduce metabolic stability .

- Methyl Groups on Azetidine : Improve blood-brain barrier penetration in CNS-targeted compounds .

- Sulfonyl Linkers : Increase binding affinity to serine proteases compared to carbonyl analogs .

What strategies improve solubility and stability for in vivo studies?

Q. Advanced

- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 25 µM in PBS) .

- Prodrug Design : Esterification of the triazole ring improves oral bioavailability .

- Lyophilization : Freeze-drying in trehalose matrices prevents degradation during storage .

How is regioselectivity controlled during triazole ring formation?

Q. Advanced

- Catalyst Tuning : Copper(I) iodide favors 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-isomers .

- Steric Effects : Bulky substituents on azetidine direct cycloaddition to the less hindered position .

- Microwave Irradiation : Accelerates reaction kinetics, reducing side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.